BenchChemオンラインストアへようこそ!

PF-5274857 hydrochloride

Neuro-oncology Pharmacokinetics Blood-Brain Barrier

PF-5274857 HCl is the proven brain-penetrant Smo antagonist for CNS Hedgehog research — validated in orthotopic medulloblastoma models where non-BBB-penetrant alternatives like vismodegib fail. Offers >1000-fold selectivity, <20% kinase inhibition at 1 µM, and an in vivo IC50 of 8.9 nM. Short half-life (1.7 h) enables acute target engagement and washout studies. Compare results against this well-characterized benchmark. Request a quote for ≥98% HPLC purity.

Molecular Formula C20H26Cl2N4O3S
Molecular Weight 473.4 g/mol
Cat. No. B560409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF-5274857 hydrochloride
SynonymsPF-5274857;  PF 5274857;  PF5274857 HCl;  PF-5274857 hydrocloride; 1-(4-(5'-chloro-3,5-dimethyl-[2,4'-bipyridin]-2'-yl)piperazin-1-yl)-3-(methylsulfonyl)propan-1-one hydrochloride
Molecular FormulaC20H26Cl2N4O3S
Molecular Weight473.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(N=C1)C2=CC(=NC=C2Cl)N3CCN(CC3)C(=O)CCS(=O)(=O)C)C.Cl
InChIInChI=1S/C20H25ClN4O3S.ClH/c1-14-10-15(2)20(23-12-14)16-11-18(22-13-17(16)21)24-5-7-25(8-6-24)19(26)4-9-29(3,27)28;/h10-13H,4-9H2,1-3H3;1H
InChIKeyGULNFUQAVPTTQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

PF-5274857 Hydrochloride: A Selective, Brain-Penetrant Smoothened Antagonist for Hedgehog Pathway Research


PF-5274857 hydrochloride is a potent, orally bioavailable small molecule that acts as a selective antagonist of the Smoothened (Smo) receptor within the Hedgehog (Hh) signaling pathway [1]. It exhibits high binding affinity for Smo (Ki = 4.6 ± 1.1 nM) and potently inhibits downstream Gli1 transcriptional activity (cellular IC50 = 2.7 ± 1.4 nM) [1]. Critically, this compound is distinguished by its demonstrated ability to effectively cross the blood-brain barrier (BBB), a property directly linked to its anti-tumor activity in orthotopic brain tumor models [1].

Beyond Potency: Why PF-5274857 Hydrochloride Cannot Be Interchanged with Other In-Class Smo Antagonists


While several Smo antagonists share a common mechanism, they are not interchangeable in experimental models due to critical differences in physicochemical properties, particularly concerning brain penetration and pharmacokinetic profiles. For instance, the clinically approved agent vismodegib exhibits poor BBB penetration, limiting its utility in CNS-focused Hedgehog research [1]. In contrast, PF-5274857 hydrochloride has been specifically characterized and validated for its oral bioavailability and robust brain penetration, enabling direct target engagement in intracranial tumor models [2]. Substituting another Smo antagonist without these validated properties risks experimental failure, as a compound's inability to reach the CNS target would mask true biological activity and lead to incorrect conclusions about pathway dependency in neurological contexts.

Quantitative Differentiation Evidence for PF-5274857 Hydrochloride in Smo Antagonist Selection


BBB Penetration Contrasted with Vismodegib for CNS Hedgehog Model Relevance

Unlike vismodegib, which has documented limitations in crossing the blood-brain barrier (BBB) and requires nanoparticle formulation for enhanced CNS delivery [1], PF-5274857 hydrochloride demonstrates intrinsic BBB penetration. Its brain permeability was quantified and confirmed in non-tumor-bearing preclinical species with an intact BBB [2], resulting in direct inhibition of Smo activity in the brain of primary medulloblastoma mice and subsequent improvement in survival rates [2]. This intrinsic property eliminates the need for specialized delivery systems when studying Hh-driven CNS malignancies.

Neuro-oncology Pharmacokinetics Blood-Brain Barrier

Potency and Selectivity Profile Benchmarking Against Vismodegib

PF-5274857 hydrochloride demonstrates a differentiated selectivity window compared to the first-in-class Smo antagonist vismodegib. While vismodegib exhibits off-target inhibition of ABC transporters (P-gp IC50 = 3.0 µM; ABCG2 IC50 = 1.4 µM) , PF-5274857 hydrochloride shows minimal off-target activity: less than 20% inhibition against a broad panel of protein kinases at 1 µM [1] and >1000-fold selectivity for Smo over a panel of other receptors, ion channels, and enzymes . This cleaner selectivity profile reduces the potential for confounding off-target effects in mechanistic studies.

Target Selectivity Receptor Pharmacology Smo Antagonism

Pharmacokinetic Differentiation: Volume of Distribution and Half-Life Compared to Sonidegib

PF-5274857 hydrochloride exhibits a distinct pharmacokinetic (PK) profile with a relatively short half-life and moderate volume of distribution (Vd) [1], contrasting sharply with sonidegib's extremely long half-life (~29.6 days) and large Vd (~9,163 L in humans) [2]. Specifically, in mice, PF-5274857 has an apparent Vd of 5.6 ± 0.5 L/kg and a half-life of 1.7 ± 0.1 hours [1]. This PK profile facilitates more precise control over target engagement in acute dosing regimens and reduces the risk of extended washout periods or cumulative toxicity often associated with long-half-life compounds.

Pharmacokinetics Drug Disposition Preclinical Dosing

In Vivo Efficacy in Medulloblastoma: Tumor Regression and Survival Benefit

In a Ptch+/- p53-/- genetically engineered mouse model of medulloblastoma, PF-5274857 hydrochloride demonstrates robust, dose-dependent efficacy [1]. It achieves an in vivo IC50 of 8.9 ± 2.6 nM for tumor growth inhibition [1]. Critically, at doses exceeding 10 mg/kg, it induces tumor regression rather than just stasis [1]. Furthermore, continuous oral dosing at 30 mg/kg significantly extends survival in this aggressive brain tumor model [1]. While other Smo antagonists like sonidegib also show anti-tumor activity, this specific, quantified efficacy in an orthotopic medulloblastoma model with documented survival benefit is a key data point for translational neuro-oncology research.

Preclinical Oncology Medulloblastoma Tumor Regression

Validated Application Scenarios for PF-5274857 Hydrochloride Based on Differential Evidence


Preclinical Neuro-Oncology Research Targeting Hh-Driven Brain Tumors

PF-5274857 hydrochloride is the preferred tool compound for in vivo studies of Hedgehog-dependent brain tumors, such as medulloblastoma and brain metastases. Its validated ability to cross the intact blood-brain barrier and inhibit Smo in the CNS, as directly demonstrated by improved survival in orthotopic medulloblastoma mice [1], ensures target engagement at the disease site. This addresses a critical limitation of non-brain-penetrant alternatives like vismodegib .

Mechanistic Studies Requiring a Clean Pharmacological Profile

For detailed mechanistic investigations of the Hedgehog pathway where off-target effects could confound results, PF-5274857 hydrochloride offers a distinct advantage. Its documented >1000-fold selectivity for Smo over a broad panel of receptors, ion channels, and enzymes [1], along with minimal inhibition of protein kinases at 1 µM [1], provides a cleaner biological 'noise' profile compared to Smo antagonists like vismodegib that exhibit notable activity against ABC transporters .

In Vivo Pharmacodynamic Studies Requiring Flexible Dosing Schedules

The pharmacokinetic properties of PF-5274857 hydrochloride, characterized by a moderate volume of distribution (5.6 L/kg) and a relatively short half-life (1.7 hours) in mice [1], make it particularly suitable for experiments requiring precise temporal control of pathway inhibition. This profile allows for acute target engagement studies, washout experiments, and intermittent dosing regimens that would be logistically challenging with extremely long-half-life Smo antagonists like sonidegib (half-life ~29.6 days) .

Benchmarking Novel Smo Antagonists in Standardized In Vivo Models

PF-5274857 hydrochloride serves as an excellent positive control and benchmarking compound in the development of next-generation Smo antagonists. Its well-characterized in vivo efficacy (tumor growth inhibition IC50 = 8.9 nM and induction of regression at >10 mg/kg in a standard medulloblastoma allograft model) [1] provides a quantitative baseline against which the potency and efficacy of novel compounds can be directly compared, ensuring robust and reproducible research outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for PF-5274857 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.